N-(5-(呋喃-2-基)-1,3,4-噁二唑-2-基)-2-甲基苯甲酰胺

描述

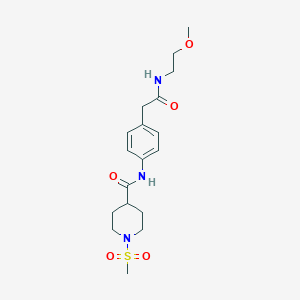

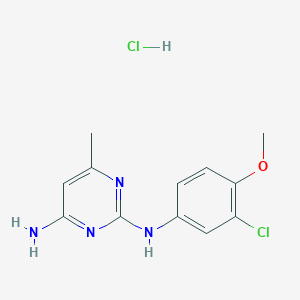

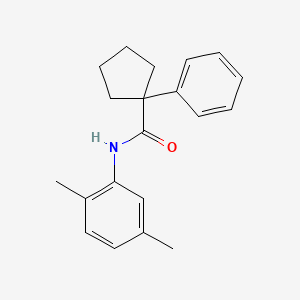

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a complex organic compound that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The compound also has a benzamide group, which consists of a benzene ring attached to an amide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Furan compounds can be synthesized through various methods, including palladium-catalyzed reactions, and reactions involving carbonyl compounds and halides . Oxadiazoles can be synthesized from carboxylic acids and hydrazides . The specific synthesis pathway for this compound would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and oxadiazole rings are likely to be planar due to the nature of their bonding . The benzamide group could introduce some degree of non-planarity to the molecule, depending on its position relative to the other rings.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan, oxadiazole, and benzamide groups. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Oxadiazoles can participate in reactions such as nucleophilic substitution at the carbon between the oxygen and nitrogen atoms . The benzamide group can undergo reactions typical of amides, such as hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its complex structure. Its solubility in various solvents would depend on the nature of the functional groups present in the molecule .科学研究应用

高能材料

- 不敏感性和性能:一项研究探讨了基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的化合物的合成,以用作不敏感的高能材料。这些化合物表现出中等热稳定性和对冲击和摩擦的不敏感性,在某些方面优于 TNT (Yu 等人,2017)。

药物应用

- 抗菌和抗肿瘤活性:研究表明,与所讨论化合物相关的 1,3,4-恶二唑和 1,2,4-恶二唑的衍生物表现出一系列生物活性,包括抗菌、抗分枝杆菌、抗肿瘤、抗病毒和抗氧化活性。这些衍生物已被用于新药的开发 (Siwach & Verma,2020)。

- 螯合性质:一项关于由苯并呋喃-1,3,4-恶二唑组合分子衍生的过渡金属螯合物的螯合性质的研究揭示了它们在各种生物医学应用中的潜力,包括抗真菌活性 (Varde & Acharya,2017)。

化学合成

- 杂环合成:该化合物用于有机化学中合成各种杂环。这些合成的杂环在不同的科学领域具有潜在应用,例如材料科学 (Schiefer 等人,2012)。

生化研究

- 硫醇介导的一氧化氮的产生:呋喃,一种与所讨论化合物相关的类别,已经因其在与巯基反应后产生一氧化氮的能力而被研究。该特性可能在各种生化和医学应用中产生影响 (Feelisch, Schönafinger, & Noack, 1992)。

药理学研究

- 神经保护和促认知剂:呋喃,包括 1,2,5-恶二唑的衍生物,已经因其神经保护和促认知特性而被研究,可能与中枢神经系统疾病有关 (Schiefer 等人,2012)。

作用机制

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to produce its effects. The specific targets and the nature of the interactions would depend on the structure of the compound and the condition it’s intended to treat .

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-9-5-2-3-6-10(9)12(18)15-14-17-16-13(20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHWYUBZAYLMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330507 | |

| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

887884-03-9 | |

| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)

![N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2707077.png)

![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)